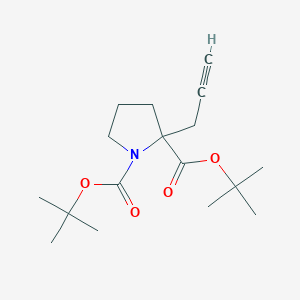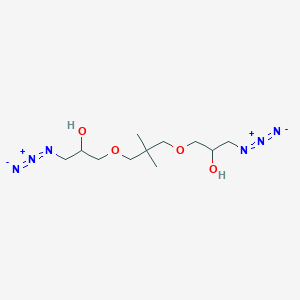
N'-(2-(4-chlorophenyl)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-(4-chlorophenyl)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17ClFN3O3 and its molecular weight is 413.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
A study by Khalid et al. (2021) on novel pyridine-based hydrazone derivatives, which are structurally related to the compound of interest, highlights the use of ultrasonication for rapid synthesis at room temperature. The structural confirmation was achieved through spectral analysis and X-ray crystallography. Computational analyses, including quantum chemical insights into the optimized geometry and non-linear optical (NLO) properties, were conducted. The study emphasized the importance of intra- and intermolecular hydrogen bonds in materials architecture, with findings supporting the remarkable NLO properties of the compounds (Khalid et al., 2021).
Biological Activities
Research on heterocyclic compounds derived from similar core structures has investigated their potential biological activities. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds and explored their lipase and α-glucosidase inhibition capabilities. This study found that some compounds exhibited significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating conditions related to these enzymes (Bekircan et al., 2015).
Another area of application is in the development of fluoride sensors. Jose et al. (2018) synthesized acylhydrazone derivatives and characterized their response towards different anions, demonstrating specific interactions with fluoride ions. The study combines experimental and theoretical approaches, highlighting the compounds' potential as fluoride sensors (Jose et al., 2018).
Antimicrobial and Antiviral Activities
Compounds similar to N'-(2-(4-chlorophenyl)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide have also been explored for their antimicrobial properties. Research by Patel et al. (2009) on 4-oxo-thiazolidine derivatives revealed antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Patel et al., 2009).
Additionally, compounds with pyrazole- and isoxazole-based heterocycles have been synthesized and evaluated for their anti-HSV-1 and cytotoxic activities, offering insights into their potential use in antiviral therapies (Dawood et al., 2011).
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c22-16-7-3-14(4-8-16)12-19(27)24-25-20(28)18-2-1-11-26(21(18)29)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNKBQDLAQDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)



![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)




![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2416159.png)


![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)
![N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2416165.png)
